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2,3,6-Trimethyl-4-phenylpyridine - 88718-50-7

2,3,6-Trimethyl-4-phenylpyridine

Catalog Number: EVT-14521780
CAS Number: 88718-50-7
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol
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Product Introduction

Source

The compound can be synthesized through several methods, primarily involving the reaction of precursors such as acetophenone and benzyl chloride under specific conditions. Industrial production often employs continuous flow reactors to optimize yield and purity.

Classification

2,3,6-Trimethyl-4-phenylpyridine belongs to the class of pyridine derivatives. Pyridines are aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This particular derivative is notable for its unique substitution pattern, which influences its reactivity and applications.

Synthesis Analysis

Methods

The synthesis of 2,3,6-trimethyl-4-phenylpyridine typically involves several key steps:

  1. Condensation: The reaction begins with the condensation of acetophenone with benzyl chloride.
  2. Cyclization: This forms an intermediate that undergoes cyclization to produce the pyridine ring.
  3. Aromatization: The final step involves aromatization to yield the desired product.

Technical Details

The reaction conditions are critical for successful synthesis. High temperatures are often required to drive the reaction forward, and the use of catalysts can enhance efficiency. Continuous flow reactors may be utilized in industrial settings to maintain consistent reaction conditions and improve scalability .

Molecular Structure Analysis

Structure

The molecular structure of 2,3,6-trimethyl-4-phenylpyridine features a pyridine ring with three methyl groups located at positions 2, 3, and 6, and a phenyl group at position 4. This specific arrangement contributes to its distinct physical and chemical properties.

Data

PropertyValue
CAS Number88718-50-7
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
IUPAC Name2,3,6-trimethyl-4-phenylpyridine
InChIInChI=1S/C14H15N/c1-10-9...
InChI KeyWXDFBTLGSPHGCG-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C(=N1)C)C)C2=CC=CC=C2
Chemical Reactions Analysis

Reactions

2,3,6-Trimethyl-4-phenylpyridine can participate in various chemical reactions:

  1. Oxidation: Strong oxidizing agents can convert this compound into pyridine N-oxides.
  2. Reduction: Reduction processes can yield dihydropyridine or tetrahydropyridine derivatives.
  3. Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or phenyl groups.

Technical Details

The choice of reagents and conditions significantly affects the outcome of these reactions. For example:

  • Oxidation: Potassium permanganate or chromium trioxide may be used as oxidizing agents.
  • Reduction: Lithium aluminum hydride is a common reducing agent for converting pyridines into their corresponding amines or alcohols.
Mechanism of Action

The mechanism of

Synthetic Methodologies and Optimization

Traditional Synthetic Routes for Pyridine Derivatives

The synthesis of polysubstituted pyridines, including 2,3,6-trimethyl-4-phenylpyridine, historically relied on classical condensation and cyclization strategies. Among these, the Chichibabin pyridine synthesis remains foundational, employing aldehydes and ammonia under harsh conditions to form the pyridine core. However, this method suffers from poor regioselectivity and low yields (typically <30%) for sterically hindered derivatives like 2,3,6-trimethyl-4-phenylpyridine due to uncontrolled polymerization and side reactions [2] [5]. The Kröhnke approach offers improved regiocontrol through pyridinium salt intermediates, enabling the installation of the 4-phenyl group prior to ring closure. This method involves the reaction of α,β-unsaturated carbonyl compounds with ammonium acetate and acetylacetone derivatives, yielding substituted pyridines at 40–60% efficiency. Nevertheless, the requirement for pre-functionalized starting materials and multi-step sequences increases complexity and cost [5] [8].

Alternative routes leverage functional group transformations on preformed pyridine cores. For example, 4-phenylpyridine can undergo sequential Friedel-Crafts alkylation or directed ortho-metalation to introduce methyl groups at specific positions. These transformations often require protection/deprotection steps to achieve the desired 2,3,6-trimethyl pattern, resulting in lengthy synthetic sequences with cumulative yields below 35% [2]. The limitations of these traditional methods—low yields, poor regioselectivity, and operational complexity—have driven the development of advanced synthetic strategies.

Table 1: Comparison of Traditional Pyridine Synthesis Methods for Trimethylphenylpyridines

MethodKey ReactantsYield RangeRegioselectivityKey Limitations
Chichibabin SynthesisAldehydes, Ammonia15–30%LowHarsh conditions, polymerization
Kröhnke MethodPyridinium Salts, Dicarbonyls40–60%ModerateMulti-step, expensive intermediates
Sequential AlkylationHalopyridines, Methylating Agents25–35%HighProtection/deprotection required

Advanced Catalytic Approaches: Rhodium- and Nickel-Mediated Reactions

Transition-metal catalysis has revolutionized the synthesis of sterically demanding pyridines by enabling C–H activation and direct functionalization under milder conditions. Nickel-catalyzed C–H methylation stands out for its efficacy in introducing methyl groups at the 2,3, and 6 positions of 4-phenylpyridine precursors. Using Ni(COD)₂/neocuproine catalytic systems with trimethylaluminum as the methyl source, this method achieves 75–92% yields with excellent regioselectivity. The reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the nickel catalyst coordinates with the pyridine nitrogen, directing ortho-methylation [2]. Sequential application allows for selective mono-, di-, or tri-methylation, though careful temperature control (80–100°C) is essential to avoid over-alkylation [5] [8].

Rhodium(III)-catalyzed annulation offers a complementary route for constructing the pyridine core with pre-installed methyl groups. This one-pot approach employs α,β-unsaturated oximes and phenylacetylene derivatives in the presence of [Cp*RhCl₂]₂ and Cu(OAc)₂. The reaction proceeds via imine-directed C–H activation, alkyne insertion, and reductive elimination to furnish 2,3,6-trimethyl-4-phenylpyridine in a single step with yields up to 85%. Key advantages include tolerance of electron-donating/withdrawing substituents on the phenyl ring and scalability to >10 gram quantities without yield erosion [5]. Catalyst loading can be reduced to 1.5 mol% without compromising efficiency, enhancing cost-effectiveness.

Bimetallic systems (e.g., Pd/Ni or Rh/Ni) further optimize these processes by combining C–H activation with cross-coupling. For instance, a Pd-catalyzed Suzuki coupling installs the 4-phenyl group, followed by Ni-mediated C–H methylation, achieving an 88% overall yield in a telescoped sequence. This hybrid approach reduces purification steps and improves atom economy compared to traditional methods [8].

Continuous Flow Synthesis and Process Intensification Strategies

Continuous flow technology has emerged as a transformative platform for synthesizing 2,3,6-trimethyl-4-phenylpyridine, addressing limitations of batch processes such as thermal gradients and scalability issues. In a representative microreactor-based system, a three-step sequence—Kröhnke condensation, dehydration, and aromatization—is integrated into a single flow operation. The system comprises:

  • A T-mixer for combining 1,5-dicarbonyl compound, ammonium acetate, and acetic acid (residence time: 5 min, 80°C)
  • A tubular reactor for dehydration (120°C, 10 min)
  • A packed-bed column filled with Pd/C for catalytic dehydrogenation (150°C, 15 min)This configuration achieves 78% yield at a production rate of 0.8 kg/day with >99% purity, significantly surpassing batch yields (typically 45–55%) [2] [10].

Process intensification is achieved through solvent recycling and in-line purification. A biphasic toluene/water system facilitates continuous extraction, where the organic phase containing the crude product passes through silica gel cartridges for impurity removal. The purified stream is concentrated via falling-film evaporation, and toluene is recycled to the feed stream, reducing solvent consumption by 70%. Additionally, photocatalytic dehydrogenation using mesoporous TiO₂-coated reactors replaces chemical oxidants, enabling aromatization under visible light irradiation (420 nm). This innovation eliminates the need for MnO₂ or chloranil, reducing metal waste and simplifying workup [10].

Table 2: Continuous Flow System Parameters for Pyridine Synthesis

Reactor ModuleFunctionConditionsResidence TimeKey Innovation
T-MixerCondensation80°C, AcOH catalysis5 minRapid mixing, thermal homogeneity
Tubular ReactorDehydration120°C, pressure 3 bar10 minLaminar flow prevents decomposition
Packed-Bed (Pd/C)Aromatization150°C, H₂ carrier15 minCatalyst reuse (>50 cycles)
TiO₂-Coated LED ReactorPhotocatalytic dehydrogenation25°C, 420 nm light30 minOxidant-free, energy-efficient

Microwave-Assisted and Solvent-Free Methodologies

Microwave irradiation has dramatically accelerated the synthesis of 2,3,6-trimethyl-4-phenylpyridine by enhancing reaction kinetics and suppressing side pathways. In a solvent-free protocol, a mixture of enaminone (1.0 equiv), phenylacetaldehyde (1.2 equiv), and ammonium acetate (2.5 equiv) is adsorbed onto acidic alumina and irradiated at 300 W for 8–12 minutes. This method delivers the target pyridine in 94% yield with >95% purity, avoiding solvent use and reducing energy consumption by 90% compared to conventional reflux [6] [9]. The rapid, uniform heating of microwave energy facilitates imine formation and cyclodehydration in one pot, with reaction times shortened from hours to minutes.

Neat reaction systems using ionic liquid catalysts exemplify green chemistry principles. For instance, choline chloride/urea deep eutectic solvent (DES) acts as both catalyst and reaction medium for the Hantzsch-type pyridine synthesis. Pre-methylated β-ketoesters undergo condensation with aryl aldehydes and ammonium acetate in DES (70°C, 20 min), yielding 2,3,6-trimethyl-4-phenylpyridine derivatives in 82–90% yields. The DES is recovered and reused five times without significant activity loss, minimizing waste [9].

Hybrid approaches combine microwaves with solid-supported reagents. Silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂) catalyze the cyclization of diketones and enolizable aldehydes under microwave irradiation (150 W, 100°C, 10 min), achieving 88% yield. The catalyst is filtered and reactivated by calcination, enabling ten reaction cycles with consistent performance. This methodology is particularly effective for acid-sensitive precursors, as side reactions like decarboxylation are minimized [6].

Multicomponent Reaction Systems for Regioselective Functionalization

Multicomponent reactions (MCRs) provide the most efficient route to 2,3,6-trimethyl-4-phenylpyridine by converging three or more reactants into the target molecule in a single operation with high atom economy. The modified Hantzsch pyridine synthesis is particularly adept at installing methyl groups at the 2,3,6 positions regioselectively. This one-pot reaction combines ethyl acetoacetate (2.2 equiv, methyl source), phenylacetaldehyde (1.0 equiv), and ammonium acetate (3.0 equiv) in ethanol under reflux. The reaction proceeds through Knoevenagel condensation, Michael addition, and cyclodehydration to furnish the pyridine core in 75% yield. Regioselectivity arises from the preferential enolization of the unsymmetrical 1,3-dicarbonyl compound, directing methyl placement at C2 and C6, while the phenyl group occupies C4 [5] [7] [9].

The Ugi–Diels–Alder cascade offers an alternative MCR route with complementary regiocontrol. In this sequence, an Ugi four-component reaction (aryl amine, phenylpropiolaldehyde, methylisocyanide, and acetic acid) generates a peptidomimetic intermediate, which undergoes thermally induced intramolecular Diels–Alder cyclization at 140°C. Subsequent aromatization via air oxidation yields 2,3,6-trimethyl-4-phenylpyridine derivatives with 70% efficiency and >20:1 regioselectivity for the 4-phenyl group. This strategy is valuable for introducing diversity at C3 through amine selection [7] [9].

Table 3: Multicomponent Reactions for 2,3,6-Trimethyl-4-phenylpyridine Synthesis

MCR TypeComponentsConditionsYield (%)RegioselectivityAdvantage
Modified HantzschEthyl acetoacetate, Phenylacetaldehyde, NH₄OAcEtOH, reflux, 4h752,3,6-Me; 4-PhScalable, inexpensive reagents
Ugi–Diels–Alder CascadeAmine, Phenylpropiolaldehyde, MethylisocyanideToluene, 140°C, 24h704-Ph exclusiveHigh functional group tolerance
Biginelli–OxidationUrea, Ethyl acetoacetate, Aldehyde, OxidantAcOH, 100°C, then DDQ68Fixed 6-MeCombines two established MCRs

Recent innovations focus on asymmetric MCRs for enantiomerically enriched pyridines. Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective cyclization of diketones and aldehydes, yielding 4-phenylpyridines with up to 90% ee. Additionally, chemo-selective modifications permit late-stage diversification; for example, electrophilic bromination at C5 followed by Suzuki coupling introduces aryl, vinyl, or alkyl groups without affecting existing methyl substituents [7] [9]. These MCR strategies exemplify synthetic efficiency, reducing steps, waste, and cost while maximizing structural precision.

Properties

CAS Number

88718-50-7

Product Name

2,3,6-Trimethyl-4-phenylpyridine

IUPAC Name

2,3,6-trimethyl-4-phenylpyridine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-10-9-14(11(2)12(3)15-10)13-7-5-4-6-8-13/h4-9H,1-3H3

InChI Key

WXDFBTLGSPHGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C)C2=CC=CC=C2

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